molecular formula C16H17FN2O2 B1318077 N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 954264-70-1

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B1318077
CAS No.: 954264-70-1
M. Wt: 288.32 g/mol
InChI Key: CYQSLNFEJJXMBF-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide (CAS 954264-70-1) is a chemical compound with the molecular formula C16H17FN2O2 and a molecular weight of 288.32 g/mol . It belongs to the class of phenoxy acetamide derivatives, a group of compounds recognized in medicinal chemistry research for their diverse biological potential . Studies on related phenoxy acetamide structures have indicated a range of pharmacological activities, including use as anti-mycobacterial agents, anti-inflammatory agents, and anti-leishmanial agents, highlighting the interest in this chemical family for the development of new therapeutic compounds . Furthermore, acetamide derivatives bearing phenyl and other aromatic groups are a significant focus in neuroscience research, with some compounds demonstrating anticonvulsant activity in animal models of epilepsy . This suggests that the structural features of this compound may be relevant for researchers investigating the central nervous system. The presence of both amino and fluoro substituents on the aniline ring, combined with the phenoxy acetamide backbone, provides a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQSLNFEJJXMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Components and Retrosynthetic Analysis

The molecule comprises two primary moieties:

Retrosynthetic disconnection suggests coupling these components via an amide bond. This approach aligns with methods used for structurally related acetamides.

Synthesis of 2-(4-ethylphenoxy)acetic Acid

Method :

  • Nucleophilic substitution : React 4-ethylphenol with chloroacetic acid in the presence of a base (e.g., NaOH).
    $$
    \text{4-Ethylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(4-ethylphenoxy)acetic acid} + \text{HCl}
    $$
  • Purification : Crystallization or column chromatography.

Parameters :

Reagent Conditions Yield (Typical)
4-Ethylphenol Reflux in aqueous NaOH 70–85%
Chloroacetic acid 6–8 hours, 80–100°C

Preparation of 5-Amino-2-fluoroaniline

Method :

  • Nitration : Introduce a nitro group to 2-fluoroaniline via electrophilic aromatic substitution.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or SnCl₂/HCl.
    $$
    \text{2-Fluoro-5-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Amino-2-fluoroaniline}
    $$

Key Considerations :

  • Fluorine’s electron-withdrawing effect directs nitration to the para position.
  • Reduction conditions must avoid dehalogenation.

Amide Bond Formation

Method :

  • Activation : Convert 2-(4-ethylphenoxy)acetic acid to its active ester or acyl chloride.
  • Coupling : React with 5-amino-2-fluoroaniline using coupling agents like EDC/HOBt.
    $$
    \text{2-(4-ethylphenoxy)acetic acid} + \text{5-amino-2-fluoroaniline} \xrightarrow{\text{EDC/HOBt}} \text{Target compound}
    $$

Optimization Data :

Coupling Agent Solvent Temperature Reaction Time Yield
EDC/HOBt Acetonitrile RT 24 hours 65–75%
DCC/DMAP DCM 0–5°C 12 hours 60–70%

Purification and Characterization

  • Purification : Column chromatography (ethyl acetate/petroleum ether) or recrystallization.
  • Characterization :
    • ¹H/¹³C NMR : Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~170 ppm).
    • Mass Spec : Molecular ion peak at m/z 288.32.

Challenges and Mitigation Strategies

  • Side Reactions :
    • Hydrolysis of the amide bond under acidic/basic conditions.
    • Oxidative degradation of the amine group.
  • Solutions :
    • Use mild coupling conditions (e.g., EDC/HOBt).
    • Store the final product at room temperature in inert atmospheres.

Comparative Analysis of Methods

Parameter EDC/HOBt Method DCC/DMAP Method
Yield 65–75% 60–70%
Purity >95% 90–95%
Scalability Suitable for large scale Limited by cost
Byproducts Minimal DCU precipitation

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, which can be crucial for developing new pharmaceuticals and materials.
  • Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it useful for studying reaction mechanisms.

Biology

  • Biological Probes : N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide is studied for its interactions with biological molecules, potentially aiding in understanding cellular processes.
  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties. For example, derivatives have shown activity in animal models of epilepsy, indicating that this class of compounds may offer therapeutic benefits in neuropharmacology .

Medicine

  • Therapeutic Potential : Research is ongoing to evaluate the compound's efficacy as an anti-inflammatory or anticancer agent. Its unique structural features may enhance its ability to interact with specific molecular targets involved in disease pathways.

Anticonvulsant Activity Study

A study on related compounds demonstrated that modifications to the acetamide structure significantly influenced anticonvulsant activity. In this research:

  • Several derivatives were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.
  • Compounds exhibited varying degrees of protection against seizures, with some achieving notable efficacy compared to established antiepileptic drugs like phenytoin .
CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index (TD50/ED50)
This compoundTBDTBDTBD
Phenytoin28.10>100>3.6
Valproic Acid4857841.6

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific molecular targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Substituents Key Features Biological Activity (Reported) Source
Target Compound 4-ethylphenoxy, 5-amino-2-fluorophenyl Fluorine, ethyl group Not explicitly reported
Compound 47 (Ravindra et al.) Benzo[d]thiazol-5-ylsulfonyl piperazinyl, 3,5-difluorophenyl Piperazine ring, thiazole Antimicrobial (gram-positive bacteria)
Compound 7d (Adimule et al.) 2-fluoro-phenoxy, thiadiazolyl Thiadiazole ring Anticancer (Caco-2 IC₅₀: 1.8 µM)
Compound 38 () 4-pyrrolidin-1-ylquinazoline-2-sulfonyl, 4-methoxyphenyl Quinazoline sulfonyl Broad-spectrum anticancer
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide 4-bromophenyl, 4-methoxybenzyl-pyridazinone Pyridazinone core FPR2 agonist (calcium mobilization)

Key Observations :

  • Fluorine Substitution: The target compound’s 2-fluorophenyl group may enhance binding specificity compared to non-fluorinated analogs (e.g., Compound 38) .
  • Phenoxy Variations: Replacing 4-ethylphenoxy with 2-fluoro-phenoxy (Compound 7d) or quinazoline sulfonyl (Compound 38) alters target selectivity and potency .
  • Heterocyclic Additions : Piperazine or thiadiazole rings (Compounds 47 and 7d) introduce hydrogen-bonding sites, improving antimicrobial or anticancer activity .

Antimicrobial and Antifungal Activity

Acetamides with bulky heterocyclic substituents, such as benzo[d]thiazole sulfonyl piperazinyl groups (Compounds 47–50), exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . In contrast, the target compound’s simpler phenoxy-fluorophenyl structure may lack broad-spectrum antimicrobial efficacy but could offer improved solubility.

Anticancer Activity

Table 2: Anticancer Activity of Selected Acetamides

Compound Cell Lines Tested IC₅₀/Activity Structural Feature Source
Target Compound Not reported Not reported 4-ethylphenoxy
Compound 7d Caco-2 1.8 µM 2-fluoro-phenoxy, thiadiazolyl
Compound 38 HCT-1, MCF-7 <10 µM Quinazoline sulfonyl
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide SARS-CoV-2 Mpro Binding affinity: -22 kcal/mol Pyridine linker

Key Insights :

  • Quinazoline sulfonyl derivatives (Compound 38) show broad anticancer activity, likely due to kinase inhibition .
  • Thiadiazole-containing analogs (Compound 7d) demonstrate high cytotoxicity, suggesting the target compound’s ethylphenoxy group may require optimization for similar efficacy .

Enzyme Inhibition

Acetamides with nitrogen-rich heterocycles (e.g., triazoles, benzothiazoles) exhibit potent inhibition of MAO-B, AChE, and BChE enzymes . For example:

  • N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : AChE inhibition (IC₅₀: ~1 µM) .
  • (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Dual MAO-B/BChE inhibition .

The target compound’s 5-amino group could facilitate hydrogen bonding with enzyme active sites, but its lack of heterocyclic moieties may limit potency compared to these analogs.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
  • Solubility : The absence of ionizable groups (e.g., sulfonyl, piperazinyl) may limit aqueous solubility compared to Compounds 47–50 .

Biological Activity

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}FN2_2O
  • Molecular Weight : 264.32 g/mol

The presence of both an amino group and a fluorine atom enhances its biological profile, potentially influencing its interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance lipophilicity, affecting the compound's pharmacokinetics and bioavailability. The amino group may facilitate hydrogen bonding with target proteins, influencing their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have shown that derivatives of this compound can possess anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The activity is often measured using IC50_{50} values, which indicate the concentration required to inhibit 50% of cell growth. For example:

CompoundIC50_{50} (μM)
Compound A0.62
Compound B2.14
This compoundTBD

These values highlight the varying potency of structurally related compounds against cancer cells .

Study on Antiviral Activity

A relevant study focused on the antiviral properties of structurally similar compounds against flaviviruses such as Zika and dengue. The study found that modifications in the side chains significantly affected the antiviral potency, suggesting that this compound could be optimized for enhanced efficacy against viral infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the introduction of the fluorine atom and the ethylphenoxy group. Understanding the SAR is crucial for developing more potent derivatives. For example, altering the position or type of substituents on the aromatic rings has been shown to affect biological activity significantly .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl precursors. For example, coupling 5-amino-2-fluorophenol with 4-ethylphenoxyacetic acid derivatives via amide bond formation using coupling agents like EDCI/HOBt. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can enhance reaction efficiency and reduce side products . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control to minimize decomposition, and stoichiometric tuning of reagents to favor mono-substitution .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for confirming molecular weight and substituent positions. Purity assessment should use HPLC with UV detection (λ = 254 nm) and a C18 column, employing gradient elution (e.g., 10–90% acetonitrile in water). For crystallinity evaluation, X-ray diffraction (XRD) with SHELX refinement ensures accurate structural determination, particularly for resolving fluorine and ethyl group orientations .

Q. How can researchers identify and quantify impurities in synthesized batches of this compound?

  • Methodological Answer : Impurity profiling requires LC-MS coupled with charged aerosol detection (CAD) to detect non-UV-active byproducts. Reference standards for common impurities (e.g., unreacted intermediates or dehalogenated derivatives) should be synthesized for calibration. Thresholds for acceptable impurity levels (e.g., ≤0.5% total impurities) can align with pharmacopeial guidelines, as seen in analogous acetamide quality control protocols .

Advanced Research Questions

Q. How can contradictions in crystallographic data for acetamide derivatives be resolved during structural refinement?

  • Methodological Answer : Discrepancies in bond angles or torsional strains often arise from disordered solvent molecules or dynamic fluorine effects. Using SHELXL for refinement, researchers should apply restraints for geometrically constrained groups (e.g., aromatic rings) and validate hydrogen bonding via Hirshfeld surface analysis. High-resolution datasets (d-spacing < 0.8 Å) and twinning correction may be necessary for ambiguous electron density regions .

Q. What strategies are effective in analyzing intermolecular interactions and hydrogen bonding patterns in the crystal lattice of this compound?

  • Methodological Answer : Topological analysis using CrystalExplorer can map intermolecular contacts (e.g., C–H⋯O, N–H⋯F). For hydrogen bonding, measure donor-acceptor distances (e.g., 2.5–3.2 Å) and angles (>120°). Comparative studies with halogenated analogs (e.g., chloro vs. fluoro derivatives) reveal how fluorine’s electronegativity influences packing motifs, as seen in N-(4-chloro-2-nitrophenyl)acetamide structures .

Q. What challenges arise in optimizing reaction conditions for introducing fluorine and ethyl groups, and how can they be mitigated?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effects can deactivate aromatic rings, requiring careful selection of catalysts (e.g., Pd/Cu for Ullman-type couplings). Ethyl group introduction via nucleophilic substitution may compete with elimination; using bulky bases (e.g., DBU) and low temperatures (0–5°C) minimizes side reactions. Computational modeling (DFT) predicts regioselectivity for substitution patterns .

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